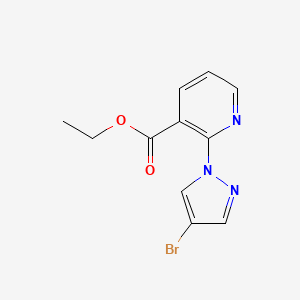

ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate” is a chemical compound. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Heterocyclic Compounds

One notable application is the synthesis of novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method has proven useful for preparing new N-fused heterocycle products in good to excellent yields, highlighting its potential in pharmaceutical and agrochemical research (Ghaedi et al., 2015).

Advancements in Organic Phosphine-Catalyzed Reactions

Research demonstrates the utility of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation processes with N-tosylimines, facilitated by organic phosphine catalysts. This pathway leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, contributing to the field of organic synthesis and catalysis (Zhu et al., 2003).

Development of Iron(II) Complexes for Spin-State Investigations

Another research application involves the reaction of the sodium salt of ethyl pyrazole-4-carboxylate with 2,6-dibromopyridine to yield derivatives that form iron(II) complexes. These complexes have been studied for their spin states, offering insights into magnetic materials and molecular electronics (Pritchard et al., 2009).

Pesticide Intermediate Synthesis

Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate serves as a precursor in synthesizing key intermediates for the pesticide chlorantraniliprole, showcasing the compound's relevance in agricultural chemistry. This work emphasizes efficient synthetic routes, underscoring the importance of ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate derivatives in developing new agrochemicals (Ji Ya-fei, 2009).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of biological targets .

Mode of Action

It is known that the pyrazole moiety in the compound can interact with various biological targets, potentially leading to a variety of biological effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways .

Result of Action

Compounds with similar structures have been reported to have a variety of biological activities .

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-4-3-5-13-10(9)15-7-8(12)6-14-15/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMUZMKYIRATNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide](/img/structure/B2696027.png)

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)

![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)